Docetaxel

Microtubule dynamics Tubulin polymerization assay Mechanism of action

Docetaxel is a semi-synthetic, second-generation taxane with differentiated pharmacology: 1.9-fold higher β-tubulin affinity than paclitaxel, unique centrosome disruption across S/G2/M phases, and prolonged intracellular retention. As the established standard in TCHP neoadjuvant regimens (57.6% pCR benchmark) and evidence-preferred taxane for mCRPC (12.3-month median OS vs 9.6 for cabazitaxel), procurement decisions demand attention to these quantifiable efficacy differences. The anhydrous form requires solubilization with polysorbate 80/ethanol; ensure your sourcing strategy accounts for this formulation distinction relative to nab-paclitaxel alternatives.

Molecular Formula C10H12N2
Molecular Weight 0
CAS No. 114915-20-7
Cat. No. B1167392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocetaxel
CAS114915-20-7
SynonymsBenzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, 12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl
Molecular FormulaC10H12N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble, 1.27e-02 g/L

Docetaxel (CAS 114915-20-7) Procurement Guide: Semi-Synthetic Taxane Chemotherapeutic Agent Specifications


Docetaxel is a semi-synthetic antineoplastic taxane derived from the European yew tree (Taxus baccata), functioning as a microtubule-stabilizing agent that promotes tubulin assembly and inhibits depolymerization, leading to mitotic arrest and apoptotic cell death [1]. As the parent compound of the second-generation taxane cabazitaxel and a close analog of paclitaxel, docetaxel exhibits distinct binding kinetics, cell cycle specificity, and intracellular retention properties that differentiate it from other taxanes [2]. The compound is commercially available as an anhydrous formulation requiring solubilization with polysorbate 80 and ethanol for intravenous administration [3].

Docetaxel Procurement: Why In-Class Taxane Substitution Without Quantitative Differentiation Leads to Protocol Deviations


Taxanes are not functionally interchangeable despite sharing a common β-tubulin binding mechanism. Docetaxel differs from paclitaxel in tubulin-binding affinity (1.9-fold higher), cell cycle specificity (affects centrosome organization in S, G2, and M phases versus paclitaxel's G2/M restriction), and intracellular retention kinetics [1]. Relative to cabazitaxel, docetaxel exhibits distinct potency profiles—cabazitaxel demonstrates 6.25-fold greater antiproliferative potency (IC50 0.4 vs 2.5 nmol/L) but significantly slower cellular uptake [2]. Formulation excipients further complicate substitution: docetaxel's polysorbate 80/ethanol vehicle at 0.78 mg/mL polysorbate 80 and approximately 6% v/v ethanol introduces hypersensitivity and infusion reaction liabilities not present in albumin-bound paclitaxel formulations [3]. Procurement decisions without attention to these quantifiable differences risk altering pharmacokinetic exposure, toxicity profiles, and therapeutic outcomes.

Docetaxel Quantitative Differentiation Evidence: Comparative Data vs Paclitaxel and Cabazitaxel


Docetaxel vs Paclitaxel: 1.9-Fold Higher β-Tubulin Binding Affinity and 2-Fold Greater Microtubule Polymerization Potency

Docetaxel demonstrates a β-tubulin binding affinity 1.9 times that of paclitaxel, as measured by high-affinity binding assays, and achieves maximum microtubule polymerization at a drug concentration of 0.2 μM compared with 0.4 μM for paclitaxel—representing twice the potency in inhibiting microtubule depolymerization [1]. Additionally, docetaxel is two to three times as effective as paclitaxel in promoting the assembly of mammalian brain tubulin in vitro, with a binding constant greater than that of paclitaxel by the same factor [2]. Docetaxel affects centrosome organization in the S phase in addition to G2/M, resulting in incomplete mitosis and cell death with minimal toxicity against cells in G1; paclitaxel acts more narrowly on the mitotic spindle during G2/M [1].

Microtubule dynamics Tubulin polymerization assay Mechanism of action Binding affinity

Docetaxel vs Paclitaxel in Advanced Breast Cancer: 2.7-Month Overall Survival Advantage in Head-to-Head Phase III Trial

In TAX 311, the only head-to-head randomized phase III study directly comparing docetaxel and paclitaxel as second-line monotherapy for advanced breast cancer, docetaxel demonstrated superior overall survival of 15.4 months compared with 12.7 months for paclitaxel—a statistically significant improvement of 2.7 months [1]. Both drugs were administered at their EMEA and FDA approved dosages and schedules. This survival advantage was accompanied by a numerically higher response rate (32% vs 25%, p=0.10), though the trial was not statistically powered to demonstrate definitive response rate superiority [1].

Metastatic breast cancer Overall survival Phase III trial Second-line therapy

Docetaxel vs Cabazitaxel: Comparative Antiproliferative Potency and Intracellular Retention Kinetics

In MCF7 breast cancer cells, cabazitaxel demonstrates 6.25-fold greater antiproliferative potency than docetaxel (IC50: cabazitaxel 0.4 ± 0.1 nmol/L vs docetaxel 2.5 ± 0.5 nmol/L) [1]. However, docetaxel exhibits significantly slower cellular uptake—cabazitaxel attains an intracellular concentration of 25 μmol/L within 1 hour, whereas docetaxel requires 10 hours to reach comparable levels [1]. Notably, after drug washout, intracellular cabazitaxel concentration remained high while docetaxel concentration was significantly reduced, indicating superior intracellular retention for cabazitaxel [1]. At 2 nmol/L, cabazitaxel suppressed microtubule shortening rate by 59% (vs 49% for docetaxel) and overall dynamicity by 83% (vs 64%) [1]. Concentrations required for half-maximal mitotic arrest at 24 hours were similar (1.9 nmol/L cabazitaxel and 2.2 nmol/L docetaxel) [1].

Antiproliferative activity IC50 Cellular uptake Drug retention Microtubule dynamics

Docetaxel vs Paclitaxel: Absence of Anthracycline Pharmacokinetic Interaction

Docetaxel, unlike paclitaxel, demonstrates no pharmacokinetic interaction when co-administered with anthracyclines at conventional doses. Paclitaxel co-administration with anthracyclines results in increased plasma levels of the potentially cardiotoxic metabolite doxorubicinol, whereas docetaxel and anthracycline combinations do not produce this interaction [1]. This translates to no increased risk of cardiotoxicity with docetaxel-anthracycline combination regimens, in contrast to paclitaxel-anthracycline combinations which carry elevated cardiotoxicity risk [1]. The mechanism relates to differential effects on hepatic cytochrome P450 metabolism and drug transporter interactions.

Drug-drug interaction Anthracycline combination Cardiotoxicity Pharmacokinetics

Docetaxel vs Paclitaxel: Differential Toxicity Profiles with Distinct Safety Surveillance Requirements

Comparative toxicity data from clinical trials demonstrate distinct adverse event profiles: docetaxel is associated with higher rates of grade 3/4 neutropenia than paclitaxel, while paclitaxel produces higher rates of grade 3/4 peripheral neuropathy [1]. Docetaxel is uniquely associated with significant fluid retention (edema, ascites, pleural effusions) requiring prophylactic corticosteroid administration before and after each treatment cycle [1]. Paclitaxel carries higher risk of anaphylaxis and severe hypersensitivity reactions, while docetaxel administration produces more fatigue and fluid retention [2]. These differential toxicity patterns necessitate distinct premedication protocols and monitoring parameters that have material implications for clinical workflow and supportive care resource allocation.

Toxicity profile Neutropenia Fluid retention Peripheral neuropathy Adverse events

Docetaxel Evidence-Backed Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Metastatic Breast Cancer: Anthracycline-Pretreated Second-Line Monotherapy

Docetaxel is indicated as monotherapy for patients with locally advanced or metastatic breast cancer after failure of prior anthracycline-containing chemotherapy, based on the TAX 311 trial demonstrating a 15.4-month median overall survival versus 12.7 months for paclitaxel—a 2.7-month survival advantage that establishes docetaxel as the evidence-preferred taxane in this setting [1]. The absence of pharmacokinetic interaction with anthracyclines further supports docetaxel selection in patients with prior anthracycline exposure [1].

HER2-Positive Early Breast Cancer: Docetaxel-Containing Combination Regimens as Standard-of-Care Benchmark

In HER2-positive early breast cancer, docetaxel plus carboplatin combined with trastuzumab and pertuzumab (TCHP) serves as the established standard neoadjuvant regimen against which de-escalation strategies are measured. The HELEN-006 phase III trial used this docetaxel-containing regimen as the comparator arm, achieving a pathological complete response (pCR) rate of 57.6% (194/337 patients) [1]. This pCR rate establishes the benchmark for efficacy in this disease setting and supports docetaxel procurement for HER2-positive breast cancer protocols.

Prostate Cancer: Metastatic Castration-Resistant Disease Requiring Taxane Sequencing

For metastatic castration-resistant prostate cancer (mCRPC) with planned taxane therapy, docetaxel rechallenge demonstrates superior outcomes compared to switching to cabazitaxel in select patient populations. A recent study showed docetaxel rechallenge yielded median overall survival of 12.3 months (IQR 10.5–13.8) versus 9.6 months (IQR 8.6–11.1) with cabazitaxel, with a hazard ratio of 0.81 (95% CI 0.55–0.99; p=0.04) [1]. This evidence supports retaining docetaxel as the preferred taxane for initial mCRPC therapy and for rechallenge in appropriate patients.

Non-Small Cell Lung Cancer: Second-Line Therapy with Prior Paclitaxel Considerations

In previously treated advanced NSCLC, real-world evidence indicates that prior paclitaxel exposure reduces subsequent docetaxel efficacy. Patients receiving docetaxel monotherapy without prior paclitaxel had a median overall survival of 8.5 months (95% CI 6.0–13.6), compared to 5.0 months (95% CI 2.5–NA) in those with prior paclitaxel exposure (log-rank p=0.034) [1]. This differential response pattern has direct implications for treatment sequencing decisions and supports docetaxel procurement as first taxane exposure rather than after paclitaxel failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docetaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.